5-Benzyl-3,3-dimethylcyclohexan-1-one
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Overview
Description
5-Benzyl-3,3-dimethylcyclohexan-1-one is an organic compound with a unique structure that combines a benzyl group with a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3,3-dimethylcyclohexan-1-one typically involves the alkylation of 3,3-dimethylcyclohexanone with benzyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3,3-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 5-Benzyl-3,3-dimethylcyclohexanol.
Substitution: Nitrobenzyl, halobenzyl derivatives.
Scientific Research Applications
5-Benzyl-3,3-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyl-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanone ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclohexanone: Lacks the benzyl group, making it less versatile in terms of chemical reactivity.
Benzylcyclohexanone: Similar structure but without the additional methyl groups, which can influence its steric and electronic properties.
Uniqueness
5-Benzyl-3,3-dimethylcyclohexan-1-one is unique due to the presence of both the benzyl group and the 3,3-dimethyl substitution on the cyclohexanone ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
60741-72-2 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
5-benzyl-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C15H20O/c1-15(2)10-13(9-14(16)11-15)8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
APOBTQQPBJRRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(=O)C1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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